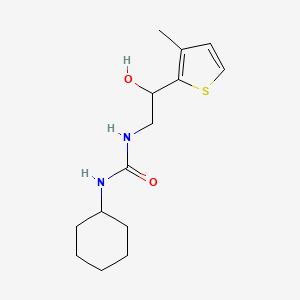![molecular formula C21H23F3N4O3S B2534247 5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886909-52-0](/img/structure/B2534247.png)
5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This moiety is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .
Molecular Structure Analysis
The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The empirical formula of this moiety is C7H13NO2 .
Physical And Chemical Properties Analysis
1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature with a density of 1.117 g/mL at 20 °C . It has a boiling point of 108-111 °C at 26 mm Hg .
Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to "5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for their potential biological activities. For instance, Popkov et al. (2016) synthesized a series of halogen-substituted 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols, demonstrating significant fungicidal activity against phytopathogenic fungi, showcasing the potential of such compounds in agricultural applications (Popkov et al., 2016). Additionally, Flefel et al. (2019) developed novel spirothiazolidines analogs, revealing significant anticancer and antidiabetic activities, thus highlighting the therapeutic potential of spiro compounds in medical research (Flefel et al., 2019).
Antiviral Evaluation
The antiviral potential of spirothiazolidinone derivatives was investigated by Apaydın et al. (2020), who designed and synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, suggesting their utility in developing new antiviral therapies (Apaydın et al., 2020).
Antimicrobial Activities
Al-Ahmadi (1997) focused on the synthesis of spirothiazolopyranopyrazole and related derivatives as antimicrobial agents. These compounds were evaluated against various microbial strains, showing promising antimicrobial properties and suggesting their potential application in combating microbial infections (Al-Ahmadi, 1997).
Structural Elucidation and Chemical Properties
A structural study on a promising antitubercular drug candidate, closely related to the chemical structure of interest, was conducted by Richter et al. (2022). This study provided insights into the compound's conformational dynamics and chemical properties, aiding in the design of more effective antitubercular agents (Richter et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[3-(trifluoromethyl)phenyl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3S/c1-2-15-25-19-28(26-15)18(29)17(32-19)16(13-4-3-5-14(12-13)21(22,23)24)27-8-6-20(7-9-27)30-10-11-31-20/h3-5,12,16,29H,2,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSURJXZJKQJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCC5(CC4)OCCO5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

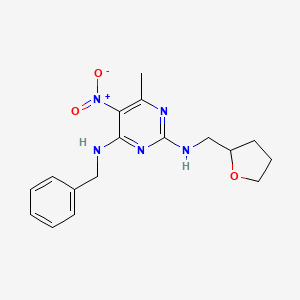
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2534165.png)
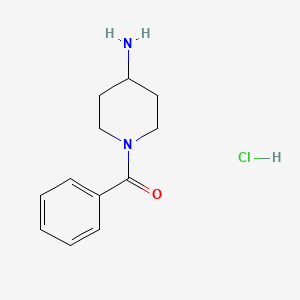
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2534170.png)
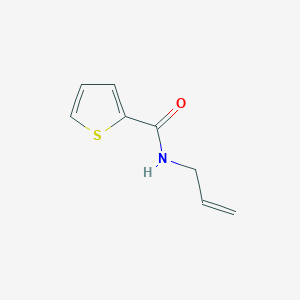
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2534172.png)


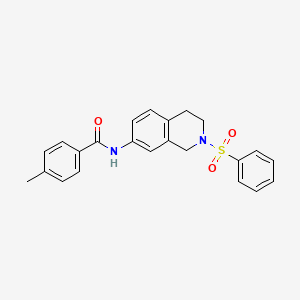
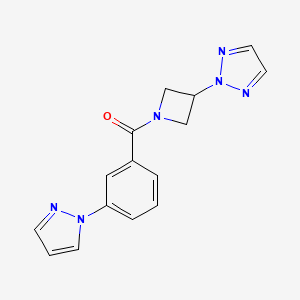

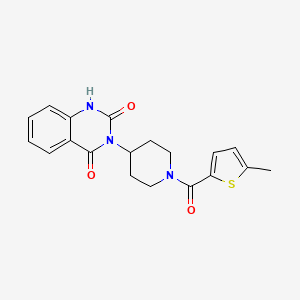
![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2534185.png)
